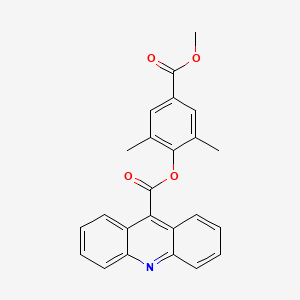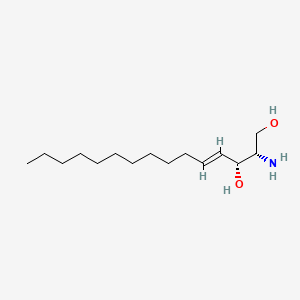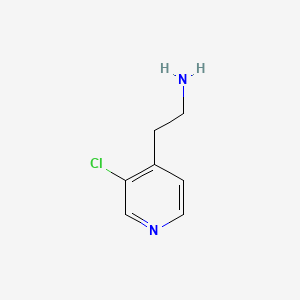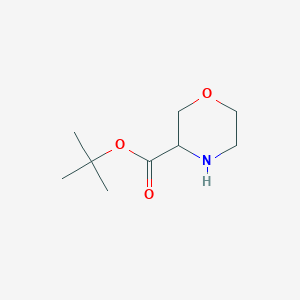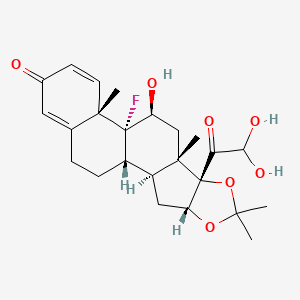
21-Hydroxy triamcinolone acetonide
Vue d'ensemble
Description
21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid that is the 16,17-acetonide of triamcinolone. It is widely used for its anti-inflammatory and anti-allergic properties. This compound is particularly effective in treating various skin conditions, such as eczema, dermatitis, and psoriasis, as well as in managing allergic reactions and inflammation .
Applications De Recherche Scientifique
21-Hydroxy triamcinolone acetonide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Extensively used in dermatology for treating inflammatory skin conditions.
Industry: Employed in the formulation of topical creams, ointments, and intramuscular injections.
Mécanisme D'action
Target of Action
21-Hydroxy triamcinolone acetonide, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .
Mode of Action
This compound binds to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins . This leads to a reduction in inflammation and immune response .
Biochemical Pathways
It is known that glucocorticoids like this compound can affect multiple biochemical pathways, including theNF-kB pathway , which plays a key role in regulating immune and inflammatory responses .
Pharmacokinetics
This compound exhibits unique pharmacokinetic properties. It has a low solubility in blood, which contributes to a slow rate of absorption from the injected site . It also has a low renal clearance rate . These properties result in a long duration of action, with effects remaining potent over an extended period of time .
Result of Action
The primary result of this compound’s action is a reduction in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the binding differences at the intramuscular site, low solubility due to acetonide esters, and a slow rate of absorption from the injected site can all affect the drug’s action . Furthermore, factors such as the patient’s overall health status, other medications they may be taking, and individual genetic factors can also influence the drug’s efficacy and potential side effects .
Analyse Biochimique
Biochemical Properties
21-Hydroxy Triamcinolone Acetonide interacts with various biomolecules, including enzymes and proteins. It is mostly bound to corticosteroid-binding globulin or serum albumin . The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also modulates the inflammatory response of these cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The fascinating nature of the purported efficacy of this compound may be attributed to differing binding mechanisms, low solubility in blood, a low renal clearance rate, and various metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, the in vitro release profile showed that this compound-loaded nanoparticles could sustain for more than 45 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, a study found that systemic absorption of this compound varies between intrasynovial and extrasynovial injection sites, and it affects glucose, insulin, cortisol, and adrenocorticotropic hormone (ACTH) .
Metabolic Pathways
This compound is involved in various metabolic pathways. The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study found that the pulmonary distribution of inhaled this compound can be measured accurately by PET for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinoloneThe reaction conditions typically involve the use of acetone and acid catalysts to form the acetonide, followed by selective hydroxylation at the 21st position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of 21-aldehyde and 17-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the compound.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and metal catalysts.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenating agents like fluorine or chlorine are employed under controlled conditions.
Major Products:
Oxidation: 21-aldehyde and 17-carboxylic acid derivatives.
Reduction: Reduced forms of the ketone groups.
Substitution: Halogenated derivatives of the parent compound.
Comparaison Avec Des Composés Similaires
Triamcinolone: The parent compound, less potent compared to its acetonide derivative.
Prednisone: Another glucocorticoid, less potent and with a different side effect profile.
Methylprednisolone: Similar in function but differs in potency and duration of action.
Uniqueness: 21-Hydroxy triamcinolone acetonide is unique due to its high potency and long duration of action. It is more effective in reducing inflammation and allergic reactions compared to its parent compound and other similar glucocorticoids .
Propriétés
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTBRKVQRYGLJO-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161740-69-8 | |
| Record name | 21-Hydroxy triamcinolone acetonide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161740698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21-HYDROXY TRIAMCINOLONE ACETONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B64T183I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


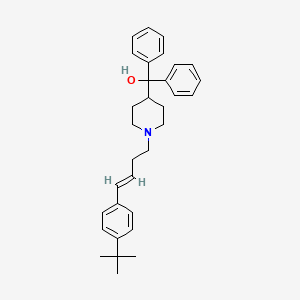
![(3E)-4-[4-(1,1-Dimethylethyl)phenyl]-3-buten-1-ol](/img/structure/B568980.png)
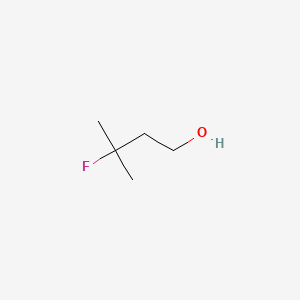
![N-[2-[4-(Acetyloxy)-3-methoxyphenyl]-1-cyano-1-methylethyl]acetamide](/img/structure/B568982.png)
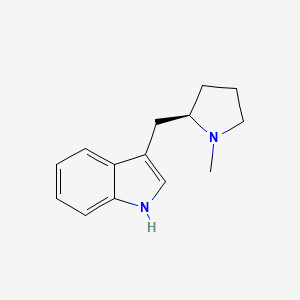
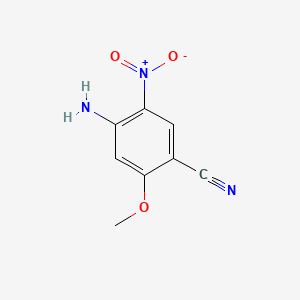
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)
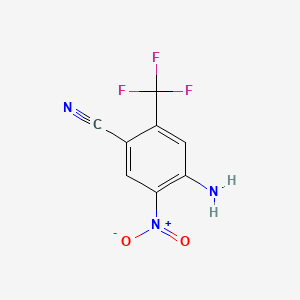
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
